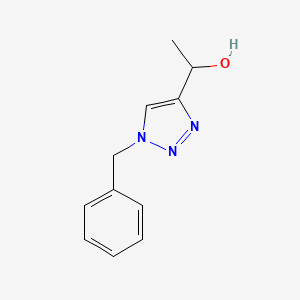

1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

描述

1-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a triazole-derived compound featuring a benzyl group at the N1-position of the triazole ring and a hydroxymethyl (-CH2OH) substituent at the C4-position. It is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for triazole preparation, yielding 69% as reported in NMR-characterized studies .

属性

IUPAC Name |

1-(1-benzyltriazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-9(15)11-8-14(13-12-11)7-10-5-3-2-4-6-10/h2-6,8-9,15H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHOPRBQUJHPOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=N1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step-by-step synthesis:

Preparation of terminal alkyne precursor:

Alkynes such as propargyl alcohol derivatives are prepared via esterification or alkylation of phenols using propargyl bromide and potassium carbonate in acetone, or esterification of benzoyl chloride with propargyl alcohol in dichloromethane with triethylamine as a base.Generation of benzyl azide:

Benzyl azide is typically synthesized from benzyl halides via nucleophilic substitution with sodium azide.Cycloaddition reaction:

The terminal alkyne reacts with benzyl azide in the presence of copper sulfate and sodium ascorbate in aqueous media at room temperature or slightly elevated temperatures (around 25-60°C). This produces the 1,2,3-triazole core with high regioselectivity for the 1,4-disubstituted isomer.

Reaction conditions:

Outcome:

- The reaction yields are generally high (up to 80-90%) for the desired 1,4-disubstituted triazoles.

- The subsequent functionalization of the triazole ring with ethan-1-ol groups is achieved via nucleophilic substitution or reduction steps, often involving the use of chloromethyl or bromomethyl derivatives.

Hydration of Propargyl Alcohol Derivatives

Another method involves the hydration of propargyl derivatives to introduce the ethan-1-ol group directly onto the triazole ring.

Procedure:

Starting from a propargyl alcohol derivative (e.g., propargyl bromide or ester), the compound undergoes a hydration reaction catalyzed by transition metals such as iron(II) phthalocyanine or other suitable catalysts.

The hydration typically occurs under mild conditions (ethanol solvent, room temperature, or slightly elevated temperatures) to produce the corresponding ethan-1-ol derivatives.

Reaction conditions:

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Catalyst | Fe(II) phthalocyanine | |

| Solvent | Ethanol | |

| Temperature | Room temperature | |

| Reaction time | 6–24 hours |

Advantages:

- High regioselectivity.

- Compatibility with various functional groups.

- Suitable for large-scale synthesis.

One-Pot Synthesis Strategies

Recent advancements have enabled the one-pot synthesis of triazolyl ethanols by combining azide formation, cycloaddition, and subsequent functionalization in a single reaction vessel, improving efficiency and yield.

Example:

Reaction conditions:

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Catalyst | CuSO₄, sodium ascorbate | |

| Solvent | Water/tert-butanol | |

| Temperature | Room to 60°C | |

| Time | 2–24 hours |

This approach minimizes purification steps and enhances overall yields, often exceeding 80%.

Post-triazole synthesis, the introduction of ethan-1-ol groups can be achieved via nucleophilic substitution of halogenated intermediates or direct addition reactions:

- Benzylation: Alkylation of the nitrogen atom in the triazole ring with benzyl halides.

- Hydroxymethylation: Using formaldehyde derivatives or chloromethyl methyl ether to incorporate hydroxymethyl groups.

Reaction Optimization and Data Summary

| Method | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| CuAAC | Benzyl azide, terminal alkyne, CuSO₄, sodium ascorbate | Water/tert-butanol | Room to 60°C | 80–90 | High regioselectivity, mild conditions |

| Hydration | Propargyl alcohol derivatives, Fe(II) phthalocyanine | Ethanol | Room temperature | 68 | Suitable for large-scale synthesis |

| One-pot | Azide formation + cycloaddition + functionalization | Water/tert-butanol | 25–60°C | 80+ | Efficient, fewer purification steps |

Research Findings and Notes

- The CuAAC method remains the most versatile and widely adopted for synthesizing this compound due to its regioselectivity and operational simplicity.

- Optimization of catalyst loading, solvent composition, and temperature significantly influences yield and purity.

- Alternative hydration methods, especially using transition metal catalysis, provide complementary routes, especially when direct functionalization is desired.

- Recent developments favor one-pot strategies to streamline synthesis, reduce waste, and improve overall efficiency.

化学反应分析

Oxidation Reactions

The hydroxyl group at the ethan-1-ol position undergoes oxidation to form carbonyl derivatives.

Reagents & Conditions

-

Potassium permanganate (KMnO₄) : Oxidizes the primary alcohol to a ketone under acidic conditions .

-

Chromium trioxide (CrO₃) : Effective in anhydrous environments for selective oxidation .

Products

| Starting Material | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| 1-(1-Benzyl-1H-triazol-4-yl)ethanol | KMnO₄ (H₂SO₄) | 1-(1-Benzyl-1H-triazol-4-yl)ethan-1-one | 98% |

Mechanistic Insight

The oxidation proceeds via a two-electron transfer mechanism, forming a ketone intermediate stabilized by conjugation with the triazole ring .

Esterification

The hydroxyl group reacts with acylating agents to form esters.

Reagents & Conditions

-

Acetic anhydride : Forms acetate esters under mild conditions (room temperature, catalytic H₂SO₄) .

-

Tosyl chloride : Produces sulfonate esters in the presence of pyridine .

Example Reaction

Applications

-

Tosylate intermediates enable nucleophilic substitution reactions (e.g., SN2 with amines or thiols) .

Nucleophilic Substitution

The benzyl group on the triazole ring can undergo substitution under electrophilic conditions.

Reagents & Conditions

-

Benzyl halides : Participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,4-disubstituted triazoles .

-

Phenylacetylene : Forms biaryl triazole derivatives via click chemistry .

Case Study

Reaction with phenylacetylene in aqueous CuCl₂ under green LED irradiation yields 1-benzyl-4-phenyl-1H-triazole (85% yield) .

Stability Under Synthetic Conditions

The compound remains stable under common reaction environments:

Comparative Reactivity

科学研究应用

Basic Information

- Molecular Formula : C11H13N3O

- Molecular Weight : 203.24 g/mol

- IUPAC Name : 1-(1-benzyltriazol-4-yl)ethanol

- CAS Number : 1610380-86-3

Structure

The structure of 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol features a benzyl group attached to a triazole ring and an alcohol functional group. This unique structure contributes to its diverse chemical reactivity and biological properties.

Medicinal Chemistry

Antimicrobial Activity : Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that this compound can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Antiviral Properties : Recent investigations into triazole derivatives have suggested potential antiviral activities against viruses such as HIV. The incorporation of triazole moieties into antiviral compounds enhances their efficacy by improving interaction with viral targets .

Chemical Synthesis

Click Chemistry : The compound is often utilized in click chemistry reactions due to its azide and alkyne functionalities. This method allows for the rapid synthesis of complex molecules through simple reaction conditions. The versatility of this compound in these reactions facilitates the development of new materials and pharmaceuticals .

Material Science

Polymer Development : Triazole-containing compounds are being explored for their role in creating novel polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices can improve their performance in various applications .

Case Study 1: Antimicrobial Efficacy

A study published in Frontiers in Chemistry evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Synthesis of Biologically Active Compounds

In another research effort focused on synthesizing triazole-based compounds for medicinal purposes, researchers utilized this compound as a key intermediate. The study highlighted how modifications to the triazole ring could lead to improved biological activity against specific cancer cell lines .

作用机制

The mechanism of action of 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The triazole ring can interact with metal ions, stabilizing them and enhancing their catalytic properties .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations at the Triazole C4 Position

Alcohol Derivatives

- (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol: Structure: Differs by a shorter hydroxymethyl (-CH2OH) chain. Activity: Demonstrates antimicrobial properties against bacterial and fungal strains (e.g., MIC values in the µg/mL range) . Corrosion Inhibition: Exhibits 37.8–89.3% efficiency on API 5L X52 steel in 1 M HCl, highlighting the role of hydroxyl groups in adsorption onto metal surfaces .

- 2-(1-(2-Methylbutyl)-1H-1,2,3-triazol-4-yl)propan-2-ol: Structure: Features a branched propanol substituent.

Oxime Derivatives

- (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime :

Arylamide Derivatives

- N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides :

- Structure : Substitutes the hydroxymethyl group with an arylamide (-CONH-Ar) chain.

- Activity : Displays antiproliferative effects against cancer cell lines (e.g., breast, lung), with IC50 values in the low µM range .

- Advantage : The scaffold’s modularity allows combinatorial library development for structure-activity relationship (SAR) studies .

Heterocyclic and Benzimidazole Conjugates

- 1-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-2-[(1-benzyl-1H-1,2,3-triazol-4-yl)methylthio]-1H-benzimidazole :

- Oleanane-Triterpene Conjugates: Structure: Combines the triazole-ethanol moiety with a triterpene skeleton. Activity: Exhibits fungicidal activity (e.g., compound 2h, 89% yield), though this is attributed to the triterpene backbone rather than the triazole-alcohol unit .

Substituent Effects on Corrosion Inhibition

Key Insight : Bulky substituents (e.g., benzimidazole) enhance corrosion inhibition by forming denser protective films, whereas shorter alcohol chains show moderate efficiency due to weaker adsorption .

生物活性

1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a member of the 1,2,3-triazole family of compounds, which are known for their diverse biological activities. This article explores the compound's biological activity, particularly its antimicrobial and anticancer properties, supported by recent research findings and case studies.

- Molecular Formula : C11H12N4O

- Molecular Weight : 216.24 g/mol

- CAS Number : 943432-02-8

The compound features a triazole ring that contributes to its stability and biological activity. The triazole moiety is recognized for its ability to interact with various biological targets, including proteins involved in cell division and signaling pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of 1-benzyl-1,2,3-triazoles exhibit varying degrees of antimicrobial activity. A study evaluating sixteen derivatives found that while some showed weak inhibition against Staphylococcus aureus and Escherichia coli, others displayed promising antioxidant properties through DPPH scavenging assays .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Bacteria | Inhibition Concentration (µg/mL) | Activity Level |

|---|---|---|---|

| 5d | E. coli AO11 | 50 - 400 | Weak |

| 5l | S. aureus ATCC 29213 | 100 - 400 | Moderate |

| 5g | Shigella dysenteriae | Not specified | Non-active |

The findings suggest that while these compounds may not be suitable as standalone antimicrobial agents, they could serve as scaffolds for further modifications to enhance their efficacy.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. A notable study reported that certain derivatives induced apoptosis in cancer cell lines such as HeLa and BT-474 by inhibiting tubulin polymerization . The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.

Table 2: Cytotoxicity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 10ec | BT-474 | 0.99 ± 0.01 | Tubulin polymerization inhibition |

| Other Compounds | HeLa | Varies (not specified) | Induction of apoptosis |

The induction of apoptosis was confirmed through flow cytometric analysis and staining assays, indicating significant cell cycle arrest at sub-G1 and G2/M phases .

Case Studies

Several case studies have highlighted the potential applications of triazole derivatives in drug development:

- Cytotoxicity Studies : A series of substituted triazoles were synthesized and tested against various cancer cell lines. The most active compound exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development .

- Antioxidant Properties : The antioxidant capacity of certain triazole derivatives was evaluated using DPPH assays. Compounds with hydroxyl substitutions showed the highest scavenging activities, indicating their potential as therapeutic agents against oxidative stress-related diseases .

常见问题

Basic: What are the optimized synthetic routes for 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, and how do reaction conditions influence yield and regioselectivity?

Answer:

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using propargyl alcohol and benzyl azide. Key factors affecting yield include:

- Catalyst type : Cu(I) complexes (e.g., tris(triazolyl)methanol ligands) or heterogeneous catalysts like CuO nanowires on 3D copper foam enhance efficiency .

- Solvent : Reactions in aqueous or ethanol solvents improve regioselectivity for 1,4-disubstituted triazoles .

- Temperature : Room-temperature reactions reduce side products, as shown in Fe-phthalocyanine-catalyzed Markovnikov additions .

Typical yields range from 67–97%, depending on purification methods (e.g., flash chromatography) .

Advanced: How can structural discrepancies in NMR data for this compound be resolved during characterization?

Answer:

Discrepancies in NMR signals (e.g., δ 4.75 ppm for the ethanol proton) may arise from solvent effects or impurities. To resolve these:

- Use high-resolution NMR (400 MHz or higher) and compare with literature data (e.g., δ 7.41 ppm for triazole protons in CDCl₃) .

- Employ X-ray crystallography with SHELXL for unambiguous structural confirmation, leveraging bond lengths and angles from refined models .

- Validate purity via HPLC or GC-MS , especially for byproducts from incomplete azide-alkyne cyclization .

Advanced: What mechanistic evidence supports the interaction of this compound with tubulin, and how can binding modes be experimentally validated?

Answer:

The compound binds to tubulin’s colchicine site, inhibiting polymerization. Key validation methods include:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) using purified tubulin .

- Microtubule Assembly Assays : Monitor polymerization inhibition via turbidity measurements at 350 nm .

- Molecular Docking : Compare binding poses with colchicine using crystallographic data (PDB: 1SA0) to identify critical hydrogen bonds and hydrophobic interactions .

Basic: How does immobilization of this compound on solid supports enhance its catalytic utility in click chemistry?

Answer:

Immobilization on Merrifield resin or silica supports improves:

- Reusability : Catalysts retain >90% activity over 5 cycles in CuAAC reactions .

- Flow Chemistry Compatibility : Enables continuous synthesis of triazoles in microreactors .

- Stability : Prevents Cu(I) oxidation, maintaining catalytic efficiency in aerobic conditions .

Advanced: How can researchers reconcile contradictory data on synthesis yields (e.g., 67% vs. 97%) reported in different studies?

Answer:

Yield discrepancies often stem from:

- Catalyst Loading : Lower Cu(I) concentrations (1 mol%) reduce costs but may slow kinetics .

- Substrate Purity : Trace moisture in azides or alkynes lowers reactivity; use molecular sieves for anhydrous conditions .

- Statistical Optimization : Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, temperature) .

Advanced: What structural modifications of this compound enhance its activity as a kinase inhibitor in anticancer research?

Answer:

Structure-activity relationship (SAR) studies highlight:

- Substitution at the Benzyl Group : Electron-withdrawing groups (e.g., -Cl, -CF₃) improve CDK1/Cdc2 inhibition (IC50 < 50 nM) .

- Hydroxyl Group Derivatization : Phosphonate or carboxamide derivatives increase solubility and target engagement .

- Triazole Ring Modifications : Fluorination at C5 enhances metabolic stability in vivo .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., benzyl azide) .

- Waste Disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .

Advanced: How does the compound’s regioselectivity in CuAAC reactions compare under homogeneous vs. heterogeneous catalytic conditions?

Answer:

- Homogeneous Catalysts (e.g., Cu(I)-ligand complexes): Favor 1,4-regioisomers with >95% selectivity due to chelation-controlled mechanisms .

- Heterogeneous Catalysts (e.g., CuO nanowires): Show lower selectivity (80–90%) but enable solvent-free "on-water" reactions .

- Kinetic Studies : Use <sup>13</sup>C-labeled alkynes to track regioselectivity via NMR .

Advanced: What crystallographic software and refinement strategies are recommended for resolving this compound’s crystal structure?

Answer:

- Software : SHELXL (for small-molecule refinement) and Olex2 for visualization .

- Refinement Strategies :

Advanced: How can computational methods predict the compound’s pharmacokinetic properties for drug development?

Answer:

- ADMET Prediction : Tools like SwissADME estimate logP (1.8), bioavailability (70%), and CYP450 interactions .

- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration using lipid bilayer models .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。